P2X7 Receptor Antagonism: Sub-Nanomolar Potency Differentiation Against a Close Structural Analog in the Same Patent Series
In a head-to-head comparison within the same patent-defined chemical series, 3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (designated Example 75 in US10112937) exhibited an IC50 of 3.40 nM at the recombinant human P2X7 receptor, whereas the structurally related Example 74 showed an IC50 of 19.2 µM (19,200 nM) [1]. This represents an approximately 5,647-fold improvement in potency attributable to the specific substitution pattern.
| Evidence Dimension | P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 3.40 nM |
| Comparator Or Baseline | Example 74 (structurally related quinazolinone analog): 19,200 nM (19.2 µM) |
| Quantified Difference | ~5,647-fold greater potency |
| Conditions | 1321N1 cells expressing recombinant human, rat or mouse P2X7 channel; Ca2+ flux assay (BindingDB assay linked to US10112937) |
Why This Matters
For procurement decisions in P2X7-targeted drug discovery, this specific compound provides low-nanomolar potency that is unattainable with even closely related analogs, reducing the need for extensive re-optimization.
- [1] BindingDB BDBM254190 (US10112937, Example 75): IC50 = 3.40 nM at P2X7. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=254190. View Source
